molecular formula C22H27NO3 B6726264 N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-2-phenylpropan-1-amine

N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-2-phenylpropan-1-amine

Cat. No.: B6726264
M. Wt: 353.5 g/mol
InChI Key: WDUJPMZLXPWPIY-UHFFFAOYSA-N
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Description

N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-2-phenylpropan-1-amine is a complex organic compound that features a 1,3-benzodioxole moiety, a tetrahydropyran ring, and a phenylpropanamine structure. Compounds containing the 1,3-benzodioxole ring system are known for their broad spectrum of biological activities, including sedative, hypotensive, anticonvulsant, antibacterial, antitumor, and spasmolytic properties .

Properties

IUPAC Name

N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-2-phenylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3/c1-17(18-5-3-2-4-6-18)14-23-15-22(9-11-24-12-10-22)19-7-8-20-21(13-19)26-16-25-20/h2-8,13,17,23H,9-12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUJPMZLXPWPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1(CCOCC1)C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-2-phenylpropan-1-amine involves several key steps:

Chemical Reactions Analysis

N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-2-phenylpropan-1-amine undergoes various chemical reactions:

Scientific Research Applications

N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-2-phenylpropan-1-amine has several scientific research applications:

    Chemistry: It is used in the synthesis of various biologically active compounds.

    Biology: The compound’s derivatives are studied for their antioxidant properties.

    Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-2-phenylpropan-1-amine involves its interaction with various molecular targets:

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